molecular formula C16H19N3O B13728917 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile

2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile

Katalognummer: B13728917
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: UBTNTJLBYCJOJF-SQVIUHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a nitrogen-containing heterocycle fused to a cyclopentane ring. The presence of the oxirane ring adds to its structural complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile typically involves multiple steps, starting from simpler precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through various methodologies, including intramolecular S_N2 reactions and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of flow chemistry techniques and continuous processing to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile has significant potential in various fields:

Wirkmechanismus

The mechanism of action of 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biomolecules .

Eigenschaften

Molekularformel

C16H19N3O

Molekulargewicht

269.34 g/mol

IUPAC-Name

2-[1-[(1R,5S)-spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile

InChI

InChI=1S/C16H19N3O/c1-11(15-6-12(9-17)4-5-18-15)19-13-2-3-14(19)8-16(7-13)10-20-16/h4-6,11,13-14H,2-3,7-8,10H2,1H3/t11?,13-,14+,16?

InChI-Schlüssel

UBTNTJLBYCJOJF-SQVIUHEXSA-N

Isomerische SMILES

CC(C1=NC=CC(=C1)C#N)N2[C@@H]3CC[C@H]2CC4(C3)CO4

Kanonische SMILES

CC(C1=NC=CC(=C1)C#N)N2C3CCC2CC4(C3)CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.